8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid

Catalog No.
S697606
CAS No.
886362-27-2
M.F
C14H23NO6
M. Wt
301.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxyl...

CAS Number

886362-27-2

Product Name

8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonylamino]-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

Molecular Formula

C14H23NO6

Molecular Weight

301.34 g/mol

InChI

InChI=1S/C14H23NO6/c1-12(2,3)21-11(18)15-13(10(16)17)4-6-14(7-5-13)19-8-9-20-14/h4-9H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

VQEUODXDPTZPSA-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1(CCC2(CC1)OCCO2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC2(CC1)OCCO2)C(=O)O

Organic Synthesis:

-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, also known as 8-N-Boc-amino-1,4-dioxa-spiro[4.5]decane-8-carboxylic acid, finds application as a valuable building block in organic synthesis. Its unique structure containing a spirocyclic ring system and a Boc-protected amino group allows for the creation of diverse complex molecules. Researchers utilize it in the synthesis of various target compounds, including:

  • Peptidomimetics: These are molecules that mimic the structure and function of natural peptides but possess improved properties such as increased stability or targeted activity. 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid can be incorporated into the backbone of peptidomimetics, offering unique conformational constraints and potential for specific interactions with biological targets.
  • Cyclic peptides: These are peptides with a closed-loop structure formed by linking the N-terminus to the C-terminus. The Boc-protected amino group and the rigid spirocyclic core of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid make it a suitable building block for constructing cyclic peptides with defined conformations and potentially enhanced biological activity [].

Medicinal Chemistry:

The potential of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid as a scaffold for drug discovery is being explored in medicinal chemistry research. Its unique structural features offer several advantages:

  • Diverse chemical space: The combination of the spirocyclic ring system and the modifiable amino group allows for the creation of a vast array of analogues, expanding the potential for identifying compounds with desired therapeutic properties.
  • Rigidity and conformational control: The rigid nature of the spirocyclic core can help to constrain the conformation of the molecule, potentially leading to improved target binding and selectivity.

Researchers are currently investigating the potential of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid-derived compounds for various therapeutic applications, including:

  • Development of novel antibiotics: Studies suggest that compounds containing the spirocyclic core exhibit antibacterial activity, making them promising candidates for the development of new antibiotics to combat drug-resistant bacteria [].
  • Design of anti-cancer agents: The ability to control the conformation of the molecule using the spirocyclic core is being explored for the development of potential anti-cancer agents that target specific protein-protein interactions [].

8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a synthetic compound characterized by its unique spirocyclic structure. The compound has the molecular formula C₁₄H₂₃N₁O₆ and a molecular weight of approximately 301.34 g/mol. It features a tert-butoxycarbonyl (Boc) protected amino group, which is significant for its reactivity and biological applications. The compound's structure includes a dioxaspiro framework that contributes to its stability and potential as a building block in organic synthesis and medicinal chemistry .

As a potential intermediate in peptide synthesis, the mechanism of action of this compound would involve its role in creating peptide bonds. The Boc group protects the amino group, allowing selective manipulation of other parts of the molecule during peptide chain assembly. Once deprotected, the amino group can participate in amide bond formation with another amino acid, leading to peptide chain elongation [].

, including:

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, resulting in oxidized derivatives.
  • Reduction: It can undergo reduction with lithium aluminum hydride or sodium borohydride, yielding reduced derivatives.
  • Substitution: The Boc-protected amino group can engage in nucleophilic substitution reactions with various nucleophiles, leading to diverse substituted derivatives.

Common solvents for these reactions include dichloromethane and tetrahydrofuran, often under specific catalytic conditions .

The compound acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides necessary for DNA replication and cell division. By inhibiting DHFR, 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid may exhibit potential anti-cancer or antimicrobial properties, making it a candidate for further pharmacological studies .

Synthesis of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid typically involves several steps:

  • Formation of the Spirocyclic Core: The spirocyclic structure is formed through a cyclization reaction involving a diol and an electrophile.
  • Introduction of the Boc-Protected Amino Group: A Boc-protected amine is introduced via nucleophilic substitution with an appropriate leaving group on the spirocyclic core.
  • Carboxylic Acid Functionalization: The final step often involves functionalizing the compound to introduce the carboxylic acid group at the appropriate position.

This multi-step synthesis allows for the precise control of the compound's structure and reactivity .

The compound has several applications in scientific research:

  • Proteomics: It serves as a reagent to study protein structures and functions.
  • Organic Synthesis: Used as an intermediate in synthesizing more complex organic molecules.
  • Medicinal Chemistry: Aids in developing new pharmaceutical compounds and studying their biological activities.
  • Material Science: Employed in creating new materials with specific properties for industrial applications .

Research into the interactions of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid focuses on its ability to bind to proteins or enzymes like DHFR. Understanding these interactions helps elucidate its mechanism of action and potential therapeutic effects. Studies may involve techniques such as molecular docking simulations and kinetic assays to assess binding affinity and inhibition efficacy .

Similar compounds include:

  • 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-7-carboxylic Acid: Shares structural similarities but has a carboxylic acid group at a different position.
  • 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-6-carboxylic Acid: Another variant with a different carboxylic acid position.

Comparison Table

Compound NameStructural FeatureUnique Aspect
8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic AcidCarboxylic acid at C8Inhibitor of DHFR
8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-7-carboxylic AcidCarboxylic acid at C7Different spatial arrangement
8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-6-carboxylic AcidCarboxylic acid at C6Variance in reactivity due to position

The uniqueness of 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid lies in its specific ring system and functional group arrangement that confer distinct chemical properties and reactivity compared to similar compounds .

XLogP3

1

Wikipedia

8-[(tert-Butoxycarbonyl)amino]-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

Dates

Last modified: 08-15-2023

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